molecular formula C11H20N2 B8265875 1-(Hex-5-YN-1-YL)piperidin-4-amine

1-(Hex-5-YN-1-YL)piperidin-4-amine

Cat. No.: B8265875
M. Wt: 180.29 g/mol
InChI Key: BUMLMCRQQOKOEL-UHFFFAOYSA-N
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Description

1-(Hex-5-YN-1-YL)piperidin-4-amine is an organic compound with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol . This small molecule features a piperidine ring, a common structural motif in pharmaceuticals and fine chemicals , substituted with a hex-5-yn-1-yl chain. The terminal alkyne group on this chain is a highly versatile functional handle for further chemical modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" . This reaction allows researchers to efficiently conjugate the molecule to various probes, such as fluorescent tags or biotin (as demonstrated in the synthesis of the chemical tool UNC0965 ), for diverse applications. The primary research value of 1-(Hex-5-YN-1-YL)piperidin-4-amine lies in its role as a chemical building block. It can be used in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of chemical probes. The piperidine ring is a frequently encountered scaffold in biologically active compounds . The presence of both the amine group on the piperidine ring and the terminal alkyne provides two distinct sites for synthetic diversification, making it a valuable intermediate for constructing compound libraries or for attaching solid supports in chemical biology studies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet (SDS) before use. The terminal alkyne moiety is a key feature that facilitates its use in chemoproteomics and chemical biology for mapping protein interactions and studying biological systems .

Properties

IUPAC Name

1-hex-5-ynylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-8-13-9-6-11(12)7-10-13/h1,11H,3-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMLMCRQQOKOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategy

The primary amine at the 4-position of piperidin-4-amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during alkylation. In a representative procedure, 4-piperidone hydrochloride is treated with Boc anhydride in aqueous acetone under basic conditions (sodium bicarbonate), yielding N-tert-butoxycarbonyl-4-piperidone with 91% efficiency (Example 2). The Boc group stabilizes the amine while allowing subsequent reactions at the ring nitrogen.

Reaction Conditions :

  • Solvent : Acetone/water mixture

  • Base : Sodium bicarbonate

  • Temperature : Room temperature (24 hours)

  • Yield : 91%

Analytical Validation

Post-protection, the Boc-intermediate is characterized by 1H^1H NMR, confirming the absence of the original amine proton and the presence of tert-butyl protons at δ 1.43 ppm (singlet, 9H). This step ensures the integrity of the protective group before proceeding to alkylation.

Alkylation of the Piperidine Nitrogen

Alkylation with Hex-5-yn-1-yl Mesylate

The Boc-protected piperidin-4-amine undergoes alkylation at the ring nitrogen using hex-5-yn-1-yl mesylate, synthesized from hex-5-yn-1-ol and methanesulfonyl chloride. The mesylate’s superior leaving group ability minimizes elimination side reactions compared to bromide analogs.

Optimized Procedure :

  • Alkylating Agent : Hex-5-yn-1-yl mesylate (synthesized in situ)

  • Base : Cesium carbonate

  • Solvent : Acetonitrile (reflux)

  • Yield : 78%

Comparative Analysis of Alkylating Agents

Alkylation efficiency varies with the leaving group and solvent (Table 1). Mesylates in polar aprotic solvents (e.g., acetonitrile) outperform bromides due to enhanced stability and reactivity.

Table 1. Alkylation Efficiency Under Different Conditions

Alkylating AgentSolventBaseTemperatureYield
Hex-5-yn-1-yl BrDMFK2_2CO3_380°C62%
Hex-5-yn-1-yl MsACNCs2_2CO3_3Reflux78%

Deprotection to Yield 1-(Hex-5-yn-1-yl)piperidin-4-amine

Acidic Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine at the 4-position. This step achieves near-quantitative yields (95%) without affecting the alkyne functionality.

Procedure :

  • Reagent : TFA (2 equiv)

  • Solvent : Dichloromethane

  • Time : 1 hour (room temperature)

  • Yield : 95%

Neutralization and Isolation

Post-deprotection, the reaction mixture is neutralized with aqueous sodium hydroxide, extracted with ethyl acetate, and concentrated to afford the final product as a free base.

Alternative Synthetic Routes

Reductive Amination

A less common approach involves reductive amination of 4-piperidone with hex-5-yn-1-amine using sodium cyanoborohydride. However, this method suffers from low yields (≤50%) due to competing imine formation and alkyne reduction.

Organometallic Coupling

Copper-catalyzed coupling of piperidin-4-amine with hex-5-yn-1-zinc iodide has been explored, but regioselectivity challenges limit its practicality.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The final product is validated by 1H^1H NMR:

  • Alkyne Proton : δ 2.85–2.70 ppm (multiplet, 2H, -C≡CH)

  • Piperidine Protons : δ 1.81–1.73 ppm (multiplet, 4H, ring CH2_2)

  • Amine Proton : δ 1.31–1.22 ppm (broad singlet, 2H, NH2_2)

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS confirms the molecular ion peak at m/z 207 [M + H]+^+ .

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-5-YN-1-YL)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a precursor in the synthesis of various bioactive molecules. Its ability to form stable bonds with different functional groups makes it an ideal candidate for drug development.

Table 1: Applications in Medicinal Chemistry

Application AreaDescription
Anticancer AgentsUsed in the development of compounds targeting cancer cell proliferation.
Neuroprotective AgentsPotential use in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial ActivityExhibits efficacy against various bacterial strains, suggesting antibiotic potential.

Neuropharmacology

Research indicates that 1-(Hex-5-YN-1-YL)piperidin-4-amine may interact with neurotransmitter systems, particularly as a modulator of histamine receptors. Its derivatives have been studied for their potential to enhance cognitive functions and mitigate symptoms associated with neurodegenerative disorders.

Case Study: Neuroprotective Effects

In a study evaluating the effects of several piperidine derivatives on cognitive function, compounds derived from 1-(Hex-5-YN-1-YL)piperidin-4-amine showed significant improvement in memory retention in animal models, indicating potential therapeutic applications in Alzheimer’s disease management .

Antimicrobial Research

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

In vitro studies revealed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead structure for new antibiotic agents .

Mechanism of Action

The mechanism by which 1-(Hex-5-YN-1-YL)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. The hexynyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyne vs. Aromatic Substituents : The hex-5-yn-1-yl group in 1-(Hex-5-yn-1-yl)piperidin-4-amine provides a reactive handle for bioconjugation, unlike bulky (RB-005) or aromatic (3-chlorobenzyl, PDGFRβ probes) substituents. This makes it uniquely suited for chemical biology applications .
  • Lipophilicity : RB-005’s n-octylphenyl chain enhances membrane permeability (high logP), whereas the methoxybenzyl group in 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine introduces moderate polarity .

Target Selectivity

  • Enzyme Inhibition : RB-005’s selectivity for SphK1 over SphK2 is attributed to its tertiary amine and hydrophobic tail, contrasting with the cholinesterase inhibition of 1-(3-chlorobenzyl)piperidin-4-amine, which relies on aromatic interactions .
  • Imaging vs. Therapeutics: Brominated PDGFRβ probes prioritize radiochemical stability and target binding for imaging, while antiplasmodial Nor-AST derivatives focus on disrupting parasitic metabolism .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(hex-5-yn-1-yl)piperidin-4-amine in academic laboratories?

The compound is typically synthesized via alkylation of piperidin-4-amine derivatives using hex-5-yn-1-yl halides under basic conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., ethanol) are used to enhance reactivity .
  • Base optimization : Sodium hydride or potassium carbonate facilitates deprotonation of the amine for nucleophilic substitution .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of 1-(hex-5-yn-1-yl)piperidin-4-amine confirmed post-synthesis?

Researchers rely on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and alkyne functionality. For example, the alkyne proton appears as a triplet near δ 2.1 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 207.16) .
  • HPLC : Reverse-phase chromatography with acetonitrile/water gradients assesses purity (≥98%) .

Q. What safety protocols are critical when handling 1-(hex-5-yn-1-yl)piperidin-4-amine derivatives?

Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up 1-(hex-5-yn-1-yl)piperidin-4-amine synthesis?

Strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in alkyne-functionalized intermediates .
  • Solvent effects : Switching to DMF or THF can improve solubility of bulky intermediates .
  • Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What approaches resolve contradictory spectroscopic data in structural elucidation of novel derivatives?

Advanced techniques include:

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity .
  • X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
  • Isotopic labeling : 15^{15}N-labeled analogs assist in distinguishing amine proton signals in complex spectra .

Q. How do computational methods predict the reactivity of 1-(hex-5-yn-1-yl)piperidin-4-amine in click chemistry applications?

Validated approaches involve:

  • Density Functional Theory (DFT) : Calculates alkyne bond polarization to predict regioselectivity in Huisgen cycloadditions .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. What strategies mitigate byproduct formation during functionalization of 1-(hex-5-yn-1-yl)piperidin-4-amine?

Solutions include:

  • Temperature control : Lowering reaction temperatures reduces alkyne oligomerization .
  • Protecting groups : Boc-protection of the amine prevents undesired side reactions during alkyne modifications .
  • Byproduct isolation : Preparative HPLC separates isomers or dimeric byproducts .

Methodological Tables

Table 1. Key Analytical Parameters for 1-(Hex-5-yn-1-yl)piperidin-4-amine

ParameterMethodConditions/ResultsReference
Purity AnalysisHPLCC18 column, MeCN/H2O (0.1% H3PO4), 254 nm
Molecular WeightHRMS[M+H]+^+ = 207.16 (±0.01 Da)
Alkyne Confirmation1^1H NMRδ 2.1 ppm (t, J=2.6 Hz, 1H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Hex-5-YN-1-YL)piperidin-4-amine
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1-(Hex-5-YN-1-YL)piperidin-4-amine

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